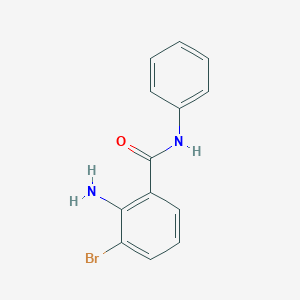

2-Amino-3-bromo-N-phenylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Amino-3-bromo-N-phenylbenzamide is an organic compound with the molecular formula C13H11BrN2O It is a derivative of benzamide, featuring an amino group at the second position, a bromine atom at the third position, and a phenyl group attached to the nitrogen atom of the benzamide moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-bromo-N-phenylbenzamide typically involves the N-arylation of 2-amino-3-bromobenzamide with phenylboronic acid. This reaction is catalyzed by copper immobilized on a phenanthroline ligand-modified magnetic graphene oxide. The reaction conditions include the use of t-butyl hydroperoxide (TBHP) as an oxidant and iodine as a catalyst under reflux in methanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Análisis De Reacciones Químicas

Types of Reactions

2-Amino-3-bromo-N-phenylbenzamide can undergo various chemical reactions, including:

N-Arylation: This reaction involves the formation of a carbon-nitrogen bond between the amino group and an aryl group.

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

N-Arylation: Phenylboronic acid, copper catalyst, TBHP, iodine, methanol.

Substitution: Various nucleophiles such as amines, thiols, or alkoxides.

Major Products

N-Arylation: Produces N-phenyl derivatives.

Substitution: Produces substituted benzamides depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Antiviral Activity

One notable application of 2-amino-3-bromo-N-phenylbenzamide is its potential antiviral properties. A study synthesized a series of N-phenylbenzamide derivatives, including compounds similar to this compound, and evaluated their activity against Hepatitis C Virus (HCV) and Enterovirus 71 (EV71). Some derivatives exhibited significant antiviral activity with IC50 values ranging from 0.57 μmol/L to 7.12 μmol/L against HCV, demonstrating the importance of the amino group at the C3-position for antiviral efficacy .

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

Research has also focused on the design of aminobenzamide derivatives as DPP-IV inhibitors, which are crucial for managing blood sugar levels in diabetes patients. Compounds with an N-aminobenzamide scaffold were synthesized and tested, showing promising in vitro activity against DPP-IV, with some compounds outperforming reference drugs . The structural characteristics of these compounds, including the presence of bromine at the C3 position, may enhance their binding affinity to the enzyme.

Spiro Annulation Reactions

This compound has been utilized in spiro annulation reactions under Lewis acid catalysis. This approach allows for the efficient synthesis of complex structures such as spiro[pyrrole-3,2′-quinazoline] derivatives. The reactions demonstrated high yields (up to 90%) when optimized conditions were applied, showcasing the compound's utility in synthetic organic chemistry .

Multicomponent Reactions

The compound has also been involved in multicomponent reactions that are highly valued for their efficiency and minimal waste production. These reactions often lead to the formation of diverse chemical entities that can be further explored for biological activity .

Case Studies

Mecanismo De Acción

The mechanism of action of 2-Amino-3-bromo-N-phenylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the specific application and context. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparación Con Compuestos Similares

Similar Compounds

- 2-Amino-3-nitrobenzamide

- 2-Amino-5-bromo-N,3-dimethylbenzamide

- 2,3-Diamino-5-bromopyridine

Uniqueness

2-Amino-3-bromo-N-phenylbenzamide is unique due to the presence of both an amino group and a bromine atom on the benzamide core, which allows for diverse chemical modifications and applications. Its structure provides a balance of reactivity and stability, making it a versatile compound in various research fields .

Actividad Biológica

2-Amino-3-bromo-N-phenylbenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antiviral and anticancer research. This article aims to synthesize existing research findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound this compound features a bromine atom at the 3-position of the benzene ring, which can influence its chemical reactivity and biological activity. The presence of the amino group and the phenyl substituent enhances its potential interactions with biological targets.

Antiviral Activity

Research has indicated that derivatives of N-phenylbenzamide, including those similar to this compound, exhibit antiviral properties. A study evaluated a series of N-phenylbenzamide derivatives for their activity against Enterovirus 71 (EV71), a virus responsible for hand, foot, and mouth disease. Among these derivatives, compounds with bromine substitutions showed enhanced antiviral activity. For instance, one derivative demonstrated an IC50 value of 5.7 ± 0.8 μM against EV71, indicating significant potency in vitro .

Anticancer Activity

The anticancer potential of this compound has also been explored. In studies involving various cancer cell lines, compounds with similar structural motifs exhibited notable cytotoxic effects. For example, a series of N-phenylbenzamide derivatives were tested against breast cancer cell lines (MDA-MB-231, SUIT-2, HT-29) and showed varying degrees of activity. Some derivatives had IC50 values significantly lower than that of cisplatin, a standard chemotherapy agent .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Comparison to Cisplatin |

|---|---|---|---|

| This compound | MDA-MB-231 | TBD | TBD |

| Derivative 5e | MDA-MB-231 | 0.4 | 78.75 times more potent |

| Derivative 4e | SUIT-2 | 7.5 - 11.1 | More potent |

The mechanisms underlying the biological activities of this compound involve interaction with specific molecular targets:

- Antiviral Mechanism : The compound may disrupt viral replication by interfering with viral proteins or pathways essential for viral life cycles.

- Cytotoxic Mechanism : Similar compounds have been shown to induce apoptosis in cancer cells through mechanisms such as topoisomerase II inhibition and disruption of DNA binding proteins critical for cell survival .

Case Studies

Several case studies have highlighted the efficacy of benzamide derivatives in clinical settings:

- Antiviral Efficacy : A study demonstrated that certain N-phenylbenzamide derivatives could effectively inhibit EV71 in vitro, suggesting a pathway for developing new antiviral therapies .

- Cytotoxicity in Cancer : Research on naphthoquinone-benzamides indicated that modifications at the phenyl ring significantly impacted cytotoxicity against breast cancer cell lines, with some compounds showing over 50 times the potency compared to standard treatments .

Propiedades

IUPAC Name |

2-amino-3-bromo-N-phenylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrN2O/c14-11-8-4-7-10(12(11)15)13(17)16-9-5-2-1-3-6-9/h1-8H,15H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYPMHMCHEHLRFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=C(C(=CC=C2)Br)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.